4-((3,4-Difluorophenoxy)methyl)benzaldehyde
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Overview
Description
4-((3,4-Difluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . It is characterized by the presence of a benzaldehyde group attached to a difluorophenoxy methyl moiety. This compound is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 4-((3,4-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3,4-difluorophenol with benzyl chloride under basic conditions to form the intermediate 3,4-difluorophenoxybenzyl chloride. This intermediate is then subjected to a formylation reaction using a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield the final product .
Chemical Reactions Analysis
4-((3,4-Difluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-((3,4-Difluorophenoxy)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((3,4-Difluorophenoxy)methyl)benzaldehyde is primarily related to its ability to interact with specific molecular targets in biological systems. The difluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of specific pathways .
Comparison with Similar Compounds
4-((3,4-Difluorophenoxy)methyl)benzaldehyde can be compared with other similar compounds, such as:
3-((3,4-Difluorophenoxy)methyl)benzaldehyde: This compound has a similar structure but with the difluorophenoxy group attached at the meta position instead of the para position.
4-((3,5-Difluorophenoxy)methyl)benzaldehyde: This compound has the difluorophenoxy group attached at the 3,5-positions instead of the 3,4-positions.
3-(Difluoromethyl)benzaldehyde: This compound has a difluoromethyl group attached directly to the benzaldehyde ring.
Each of these compounds has unique properties and reactivity profiles, making them suitable for different applications in research and industry.
Properties
IUPAC Name |
4-[(3,4-difluorophenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-13-6-5-12(7-14(13)16)18-9-11-3-1-10(8-17)2-4-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKCFCHFRYBHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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